N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound with the molecular formula C22H30N4O. This compound is characterized by its unique structure, which includes a dipropylamino group and a methylphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-(dipropylamino)benzaldehyde with 2-(2-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide .
Uniqueness
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both dipropylamino and methylphenylamino groups. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H30N4O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C22H30N4O/c1-4-14-26(15-5-2)20-12-10-19(11-13-20)16-24-25-22(27)17-23-21-9-7-6-8-18(21)3/h6-13,16,23H,4-5,14-15,17H2,1-3H3,(H,25,27)/b24-16+ |
InChI Key |
QDAUJLAEQBYYPD-LFVJCYFKSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2C |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C |
Origin of Product |
United States |
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